molecular formula C16H25N5O2 B5591391 4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine

4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine

Cat. No. B5591391
M. Wt: 319.40 g/mol
InChI Key: SZPGENVURJQGNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine typically involves multi-step chemical reactions. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized using a one-pot Biginelli reaction, highlighting a simple and efficient method for constructing such compounds (Bhat et al., 2018). Additionally, asymmetric synthesis methods have been developed for precursors of novel piperazine, morpholine, and other heterocyclic compounds, emphasizing the versatility of synthetic approaches (Van Brabandt et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and piperazine groups can be complex and diverse. X-ray crystallography is often used to confirm the three-dimensional structures of such compounds. For instance, the structure of enaminone containing a morpholine moiety was elucidated using single crystal X-ray crystallography, providing insights into the spatial arrangement of atoms within the molecule (Bhat et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine can involve various reactions due to the presence of functional groups associated with the piperazine and morpholine rings. For example, compounds with morpholine/piperazine moieties have been used in the synthesis of PI3K/mTOR inhibitors, demonstrating the utility of such structures in medicinal chemistry (Xu et al., 2014).

Mechanism of Action

The mechanism of action of “4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine” is not known. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .

properties

IUPAC Name

2-methyl-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-13(2)15(22)20-7-5-19(6-8-20)14-3-4-17-16(18-14)21-9-11-23-12-10-21/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPGENVURJQGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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